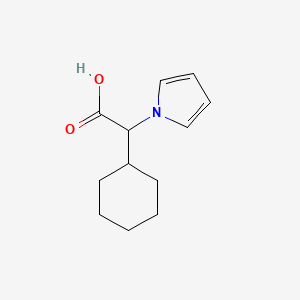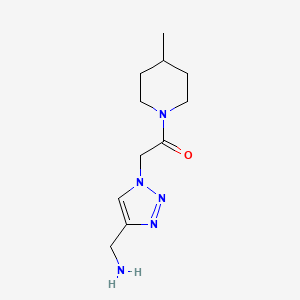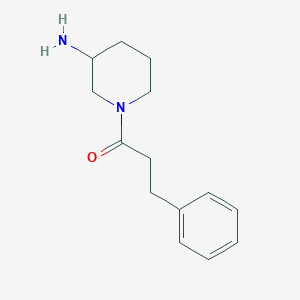
2-环己基-2-(1H-吡咯-1-基)乙酸
描述
“2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1343341-85-4 . It has a molecular weight of 207.27 . The IUPAC name of this compound is [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid .
Molecular Structure Analysis
The InChI code for “2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid” is 1S/C12H17NO2/c14-11(15)10-12(6-2-1-3-7-12)13-8-4-5-9-13/h4-5,8-9H,1-3,6-7,10H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid” include a molecular weight of 207.27 . Unfortunately, other specific properties like density, boiling point, melting point, etc., are not available in the retrieved data.科学研究应用
通过分子内相互作用进行结构稳定
一项研究重点介绍了加巴喷丁衍生物中分子构象通过分子内氢键得到稳定,展示了此类结构在设计具有特定化学性质的化合物中的重要性。这些氢键导致形成五元环和七元环,有助于分子的稳定性和堆积 (Wani 等人,2013)。
金属配合物的合成和表征
另一个应用涉及由环己基化合物衍生的 2-(1H-咪唑-1-基)乙酸盐与金属配合物的合成和表征。这些配合物表现出不同的配位模式,表明这些化合物在形成不同的结构组件方面具有多功能性,这在材料科学和配位化学中可能是必不可少的 (Gan & Tang, 2011)。
潜在的生物活性
对包括环己基化合物在内的氨基酸衍生物的席夫碱配体的合成和表征的研究已经发现了具有抗氧化性能和对黄嘌呤氧化酶选择性抑制活性的化合物。这些发现表明在管理与氧化应激和高尿酸血症相关的疾病中具有潜在的治疗应用 (Ikram 等人,2015)。
环状类似物的合成
通过分子间光环加成反应开发环状 γ-氨基丁酸类似物,证明了这些化合物在合成生物活性分子的效用,这些分子可以作为神经递质的类似物或作为药物发现的先导化合物 (Petz 等人,2019)。
属性
IUPAC Name |
2-cyclohexyl-2-pyrrol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h4-5,8-11H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSDEICWWHWHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-2-(1H-pyrrol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1465542.png)

![(3s,8As)-3-ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465546.png)

![5-[Methyl(phenethyl)amino]-3-pyridazinol](/img/structure/B1465549.png)
![1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465550.png)
![7,11-Diazaspiro[5.6]dodecan-12-one](/img/structure/B1465551.png)
![(7R,8aS)-3,3-dimethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465553.png)
![(3S,8AR)-3-[(1S)-1-Methylpropyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465554.png)
![[(2R,5S)-1-(3-Chlorobenzyl)-5-methylpiperazinyl]methanol](/img/structure/B1465555.png)

![1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1465562.png)

